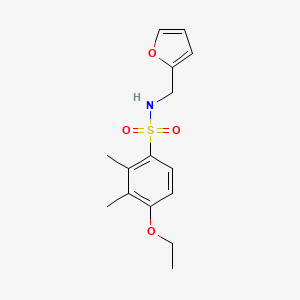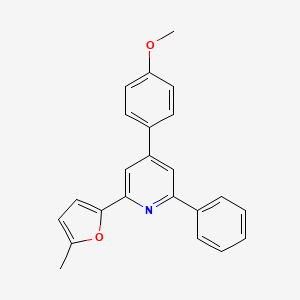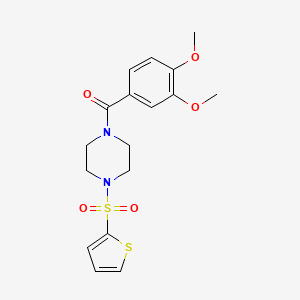![molecular formula C19H15N3O2 B5860714 N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)
N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BP-C1 and has been extensively studied for its therapeutic properties.
Mécanisme D'action
The mechanism of action of BP-C1 involves the inhibition of the proteasome, which is responsible for the degradation of proteins within cells. BP-C1 binds to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of toxic proteins within cells. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
BP-C1 has been shown to have a significant impact on the biochemical and physiological processes within cells. Studies have shown that BP-C1 can induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. BP-C1 has also been shown to have a neuroprotective effect and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
BP-C1 has several advantages for lab experiments. It is easy to synthesize and has a high yield. BP-C1 is also stable and can be stored for long periods of time. However, one limitation of BP-C1 is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
BP-C1 has several potential future directions for research. One area of research is the development of new derivatives of BP-C1 with improved solubility and bioavailability. Another area of research is the investigation of the potential use of BP-C1 in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential use of BP-C1 in the treatment of other diseases such as autoimmune diseases and infectious diseases should also be explored.
Conclusion:
In conclusion, N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide or BP-C1 is a chemical compound with significant potential for therapeutic applications. BP-C1 has been extensively studied for its anti-cancer and anti-inflammatory properties and has shown promising results in preclinical studies. Future research should focus on developing new derivatives of BP-C1 with improved solubility and investigating its potential use in combination with other chemotherapeutic agents for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of BP-C1 involves the reaction of 2-pyridinecarboximidamide with 2-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction yields N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide as a white solid with a high yield.
Applications De Recherche Scientifique
BP-C1 has been extensively studied for its therapeutic properties, particularly in cancer treatment. Studies have shown that BP-C1 has the ability to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. BP-C1 has also been shown to have anti-inflammatory properties and can be used for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c20-18(17-12-6-7-13-21-17)22-24-19(23)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXNSHZWKGEIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=CC=N3)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethylphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5860631.png)


![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
![3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)




![(2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5860705.png)

![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5860720.png)
